2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
Synthesis of structurally related compounds involves multi-step reactions including the formation of tetrazole, thiadiazole, and oxadiazole derivatives through interactions with different reagents under specific conditions. For example, derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide and N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide have been synthesized through reactions involving chloroacetamide compounds, cyclooxygenase-2 inhibitor studies, and crystal structure determinations through X-ray diffraction (Duran, Canbaz, 2013) (Al-Hourani et al., 2016).
Molecular Structure Analysis
The crystal and molecular structure of related compounds often reveal significant insights. For example, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide's structure was elucidated using X-ray crystallography, highlighting the lack of conjugation between aryl rings and the tetrazole group, and detailing the molecule's intermolecular interactions and hydrogen bonding patterns (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. The acetamide derivatives mentioned show varied reactivity, such as protonation at different sites depending on their structure, which can affect their biological activity and interactions with other molecules (Duran, Canbaz, 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the practical application of these compounds. Although specific data on 2-{[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide is not available, related compounds' synthesis and analysis provide insights into manipulating these properties through molecular modifications (Duran, Canbaz, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and various reagents, define the scope of applications for these compounds. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives involved carbodiimide condensation, showcasing the compounds' versatility in forming heterocyclic structures (Yu et al., 2014).
properties
IUPAC Name |
2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-7-4-5-10-15(12)19-16(24)11-25-18-20-21-22-23(18)17-13(2)8-6-9-14(17)3/h4-10H,11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORKRFOXDIPHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide |
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